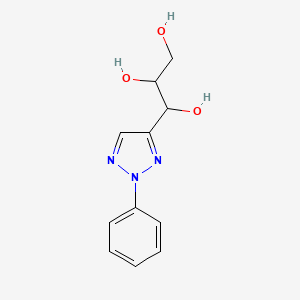![molecular formula C21H22N2O2 B14167707 Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate CAS No. 440090-76-6](/img/structure/B14167707.png)
Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is of interest due to its unique structure, which combines a quinoline core with an ester functional group and a benzyl(methyl)amino substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound to introduce the acyl group.
Reduction: The acyl group is then reduced to an alkane.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities.
Quinoline Derivatives: Other quinoline-based compounds, such as chloroquine and quinine, are well-known for their medicinal properties.
Uniqueness
Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
440090-76-6 |
|---|---|
Molekularformel |
C21H22N2O2 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C21H22N2O2/c1-4-25-21(24)18-13-22-19-11-10-15(2)12-17(19)20(18)23(3)14-16-8-6-5-7-9-16/h5-13H,4,14H2,1-3H3 |
InChI-Schlüssel |
WFNQRRMZAAZMSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1N(C)CC3=CC=CC=C3)C |
Löslichkeit |
3.8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B14167624.png)
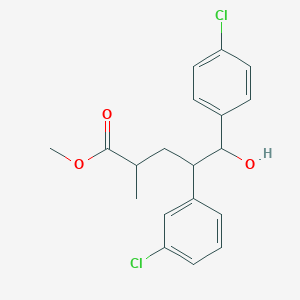
![6-Methyl-3-(5-propyl-[1,2,4]oxadiazol-3-yl)-quinolin-2-ol](/img/structure/B14167632.png)
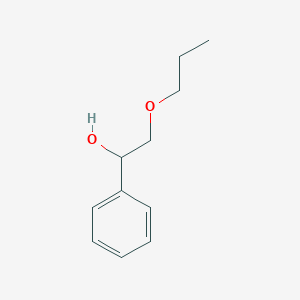
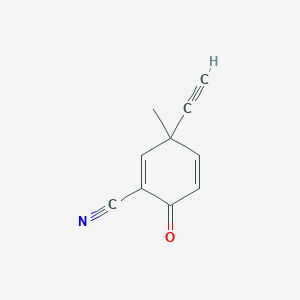
![6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14167650.png)
![1-(2-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14167655.png)
![4-[4-(Phenylamino)phthalazin-1-yl]phenol](/img/structure/B14167673.png)
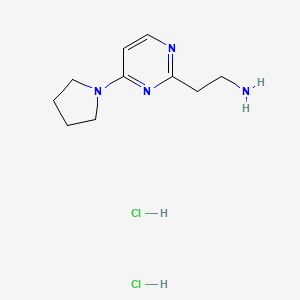
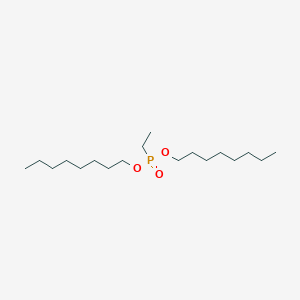
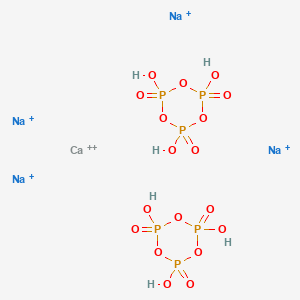
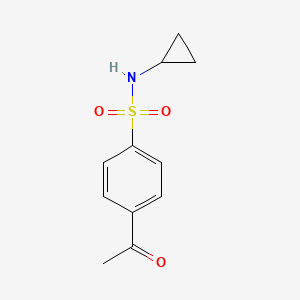
![4-Chloro-2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-A]pyrazine](/img/structure/B14167715.png)
